

Introduction: A Modern Solution to an Evolving Threat

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Compound of Interest

Compound Name: **Avibactam**

Cat. No.: **B1665839**

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The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has rendered many cornerstone therapies, such as β -lactams, ineffective. This resistance is often mediated by β -lactamase enzymes, which hydrolyze the amide bond in the β -lactam ring, inactivating the antibiotic. **Avibactam** represents a paradigm shift in combating this mechanism. It is a first-in-class, non- β -lactam, β -lactamase inhibitor designed to protect β -lactam antibiotics from degradation.^[1] Unlike traditional inhibitors like clavulanic acid or tazobactam, **avibactam** possesses a broader spectrum of activity, inhibiting Ambler class A, class C, and some class D serine β -lactamases.^{[2][3]} This guide, intended for drug development professionals and researchers, provides a detailed exploration of **avibactam**'s chemical architecture, physicochemical properties, and the nuanced mechanism that underpins its clinical efficacy, particularly in its combination with ceftazidime.

Chemical Identity and Physicochemical Properties

Avibactam's unique structure is central to its function. It is a member of the diazabicyclo[3.2.1]octane class of molecules.^[4] Its systematic IUPAC name is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.^{[4][5]} The molecule was rationally designed to mimic the transition state of β -lactam hydrolysis, enabling it to bind effectively to the active site of β -lactamase enzymes.

Below is a visualization of the core chemical structure of **Avibactam**.

Caption: Core chemical structure of **Avibactam**.

The key physicochemical properties of **avibactam** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ N ₃ O ₆ S	[4][5]
Molecular Weight	265.25 g/mol	[4][5]
CAS Number	1192500-31-4	[4][5]
Appearance	White crystalline powder	[6]
Water Solubility	Approx. 10 g/L	[6]
Protein Binding	5.7–8.2%	[5][7]

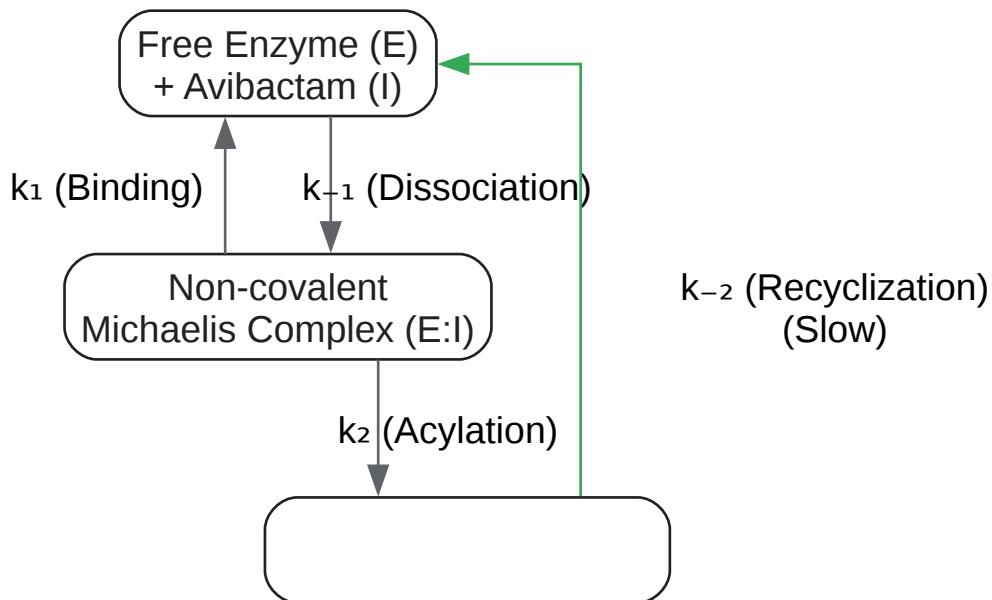
Avibactam is typically administered intravenously as its sodium salt to improve solubility and stability.[6][8]

Mechanism of Action: Reversible Covalent Inhibition

Avibactam's inhibitory mechanism is distinct from that of traditional β -lactam-based inhibitors, which often act as "suicide inhibitors" that are irreversibly consumed. **Avibactam** functions as a covalent but reversible inhibitor.[2][9] This process can be broken down into two critical steps:

- Acylation: **Avibactam** binds to the active site of a serine β -lactamase. The catalytic serine residue attacks the carbonyl group of **avibactam**'s urea moiety, opening the five-membered ring and forming a stable, covalent acyl-enzyme intermediate.[10] This step effectively sequesters the enzyme, preventing it from hydrolyzing the partner β -lactam antibiotic.[11]
- Deacylation (Recyclization): The acyl-enzyme complex is unusually stable compared to that formed with β -lactam antibiotics.[10] Crucially, the subsequent deacylation reaction does not result in the hydrolysis and destruction of **avibactam**. Instead, the molecule is released intact, regenerating both the active inhibitor and the functional enzyme.[2][12] This process of "recyclization" allows a single molecule of **avibactam** to inhibit multiple β -lactamase enzymes over time.

The following diagram illustrates this unique, reversible covalent inhibition pathway.



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Caption: Reversible covalent inhibition mechanism of **Avibactam**.

This reversible mechanism provides a significant advantage. The slow rate of recyclization (k_{-2}) ensures a prolonged period of enzyme inhibition, while the regeneration of the inhibitor maintains its effective concentration in the periplasmic space.[10]

In Vitro Evaluation: Quantifying Potency

Assessing the efficacy of **avibactam** requires a multi-faceted approach, primarily focused on its ability to restore the activity of a partner β -lactam antibiotic. The causality behind these experimental choices is to first establish a baseline of resistance and then quantify the specific contribution of the inhibitor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

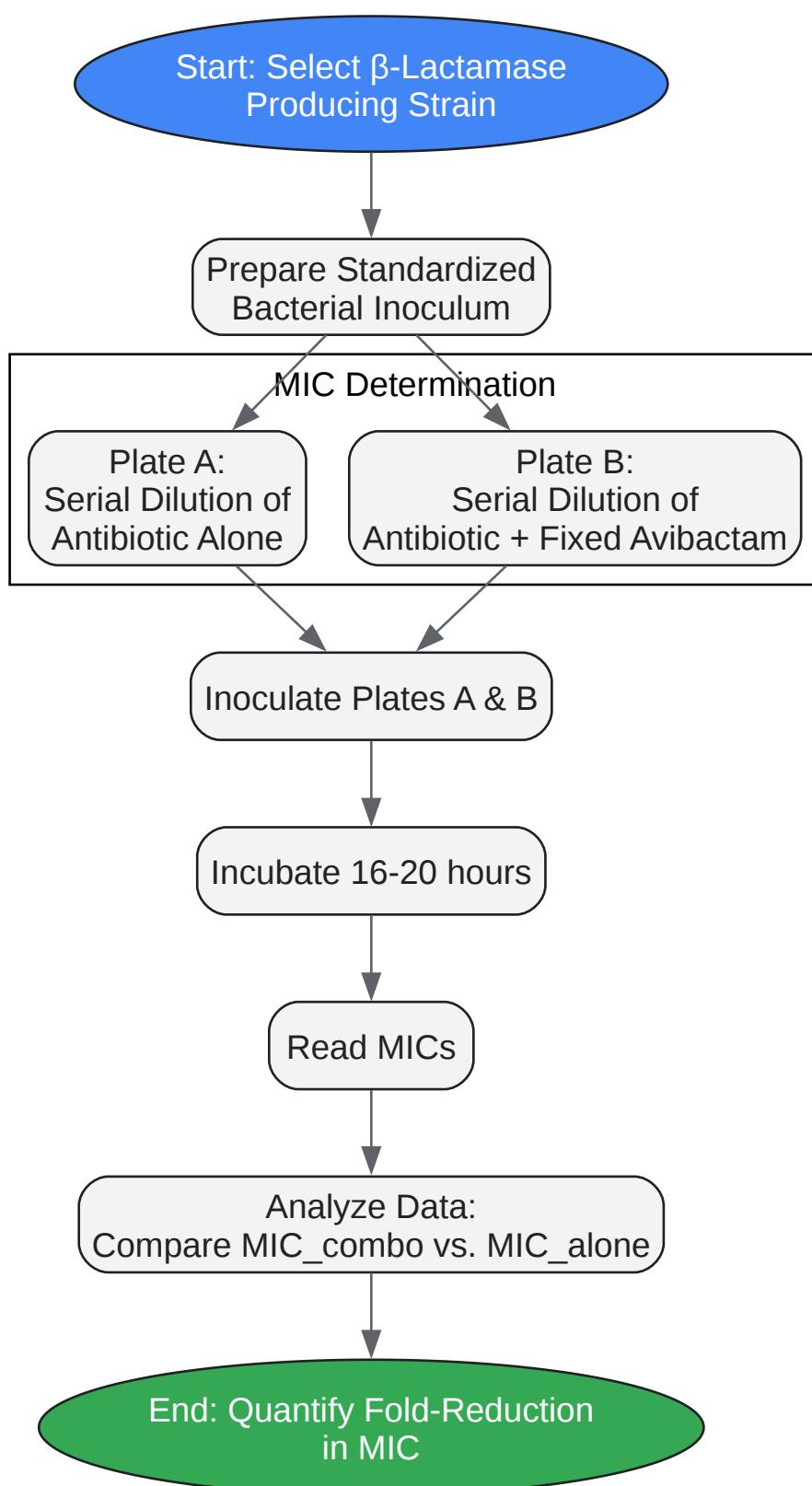
The cornerstone of in vitro evaluation is determining the MIC of the partner antibiotic (e.g., ceftazidime) with and without a fixed concentration of **avibactam**. This directly measures the restoration of antibacterial activity.

Methodology:

- Strain Preparation: Culture β -lactamase-producing bacterial strains (e.g., KPC-producing *Klebsiella pneumoniae*, AmpC-producing *Pseudomonas aeruginosa*) to mid-log phase in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- Serial Dilution:
 - Plate A (Antibiotic Alone): Prepare a two-fold serial dilution of the β -lactam antibiotic in a 96-well microtiter plate.
 - Plate B (Combination): Prepare an identical serial dilution of the β -lactam antibiotic in a plate where each well also contains a fixed, sub-inhibitory concentration of **avibactam** (typically 4 mg/L).
- Inoculation: Inoculate all wells with the standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL. Include positive (no antibiotic) and negative (no bacteria) growth controls.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Data Analysis: Compare the MIC from Plate A to Plate B. A significant reduction (e.g., ≥ 4 -fold) in the MIC in the presence of **avibactam** demonstrates its inhibitory effect.[\[13\]](#)

This protocol is self-validating through the direct comparison of the antibiotic's activity with and without the inhibitor against the same bacterial strain under identical conditions.

The following workflow diagram outlines the process for determining the potentiation effect of **avibactam**.



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Caption: Experimental workflow for in vitro MIC testing.

In Vivo Pharmacology: Bridging the Gap to Clinical Use

Understanding **avibactam**'s behavior within a biological system is critical for designing effective dosing regimens. Its pharmacokinetic (PK) and pharmacodynamic (PD) properties are complementary to those of its partner cephalosporins, like ceftazidime.[14][15]

Pharmacokinetic Profile

Clinical studies have established a consistent pharmacokinetic profile for **avibactam**.

PK Parameter	Value Range	Significance	Source(s)
Elimination Half-life (t ^{1/2})	1.4 - 3.2 hours	Complements the half-life of ceftazidime, allowing for synchronized dosing intervals.	[14][15]
Volume of Distribution (V _d)	15.4 - 26.3 L	Indicates distribution primarily within the extracellular fluid, consistent with targeting bacteria in plasma and interstitial spaces.	[14][15]
Metabolism	Negligible	The drug is not significantly metabolized, reducing the potential for metabolic drug-drug interactions.	[5]
Primary Excretion Route	Renal (97%)	Excreted largely unchanged in the urine. Dosage adjustments are necessary for patients with renal impairment.	[5][14][15]

Pharmacodynamic Target

For β -lactamase inhibitors, the key pharmacodynamic index is not a traditional MIC-based metric. Instead, efficacy correlates best with the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > C_t).^{[16][17]} This C_t is the concentration required to adequately suppress β -lactamase activity and restore the partner antibiotic's efficacy. Preclinical models, including neutropenic mouse thigh and lung infection models, have been instrumental in defining this target.^{[18][19]} For **avibactam**, a C_t of

1-2.5 mg/L has been identified as correlating well with efficacy, depending on the pathogen and infection site.[\[16\]](#) This insight is foundational for using pharmacokinetic modeling to predict clinical success and establish susceptibility breakpoints.

Conclusion

Avibactam is a testament to modern medicinal chemistry and a vital tool against multi-drug resistant Gram-negative pathogens. Its novel diazabicyclooctane structure, unique reversible covalent mechanism of action, and favorable pharmacokinetic profile make it an effective and reliable β -lactamase inhibitor.[\[2\]](#)[\[4\]](#) By understanding its core chemical properties and the intricate details of its interaction with bacterial enzymes, researchers and drug developers can better leverage its potential in combination therapies and design the next generation of life-saving antibiotics. The continued study of its structure-activity relationships and resistance mechanisms will be paramount as the landscape of bacterial resistance continues to evolve.

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